molecular formula C26H20F9N3O B4301920 N-[2-(4-PHENYL-1-PIPERAZINYL)-5-(TRIFLUOROMETHYL)PHENYL]-3,5-BIS(TRIFLUOROMETHYL)BENZAMIDE

N-[2-(4-PHENYL-1-PIPERAZINYL)-5-(TRIFLUOROMETHYL)PHENYL]-3,5-BIS(TRIFLUOROMETHYL)BENZAMIDE

Cat. No.: B4301920
M. Wt: 561.4 g/mol
InChI Key: AZVRYOZDVOSVAH-UHFFFAOYSA-N
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Description

N-[2-(4-PHENYL-1-PIPERAZINYL)-5-(TRIFLUOROMETHYL)PHENYL]-3,5-BIS(TRIFLUOROMETHYL)BENZAMIDE is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a piperazine ring, multiple trifluoromethyl groups, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-PHENYL-1-PIPERAZINYL)-5-(TRIFLUOROMETHYL)PHENYL]-3,5-BIS(TRIFLUOROMETHYL)BENZAMIDE typically involves multiple steps, including the formation of the piperazine ring, introduction of trifluoromethyl groups, and coupling with the benzamide moiety. Common reagents used in these reactions include trifluoromethylating agents, amines, and coupling reagents. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction efficiency, minimize waste, and ensure consistent product quality. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-PHENYL-1-PIPERAZINYL)-5-(TRIFLUOROMETHYL)PHENYL]-3,5-BIS(TRIFLUOROMETHYL)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions result in derivatives with different functional groups.

Scientific Research Applications

N-[2-(4-PHENYL-1-PIPERAZINYL)-5-(TRIFLUOROMETHYL)PHENYL]-3,5-BIS(TRIFLUOROMETHYL)BENZAMIDE has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects and drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-PHENYL-1-PIPERAZINYL)-5-(TRIFLUOROMETHYL)PHENYL]-3,5-BIS(TRIFLUOROMETHYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream effects. These interactions can influence various biological processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives and trifluoromethyl-substituted benzamides. Examples are:

  • N-[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]-3,5-bis(trifluoromethyl)benzamide
  • N-[2-(4-ethylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]-3,5-bis(trifluoromethyl)benzamide

Uniqueness

N-[2-(4-PHENYL-1-PIPERAZINYL)-5-(TRIFLUOROMETHYL)PHENYL]-3,5-BIS(TRIFLUOROMETHYL)BENZAMIDE is unique due to its specific combination of structural features, which confer distinct chemical properties and potential applications. The presence of multiple trifluoromethyl groups enhances its stability and lipophilicity, while the piperazine ring contributes to its biological activity.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]-3,5-bis(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20F9N3O/c27-24(28,29)17-6-7-22(38-10-8-37(9-11-38)20-4-2-1-3-5-20)21(15-17)36-23(39)16-12-18(25(30,31)32)14-19(13-16)26(33,34)35/h1-7,12-15H,8-11H2,(H,36,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZVRYOZDVOSVAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=C(C=C(C=C3)C(F)(F)F)NC(=O)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20F9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(4-PHENYL-1-PIPERAZINYL)-5-(TRIFLUOROMETHYL)PHENYL]-3,5-BIS(TRIFLUOROMETHYL)BENZAMIDE
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N-[2-(4-PHENYL-1-PIPERAZINYL)-5-(TRIFLUOROMETHYL)PHENYL]-3,5-BIS(TRIFLUOROMETHYL)BENZAMIDE
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N-[2-(4-PHENYL-1-PIPERAZINYL)-5-(TRIFLUOROMETHYL)PHENYL]-3,5-BIS(TRIFLUOROMETHYL)BENZAMIDE
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N-[2-(4-PHENYL-1-PIPERAZINYL)-5-(TRIFLUOROMETHYL)PHENYL]-3,5-BIS(TRIFLUOROMETHYL)BENZAMIDE
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N-[2-(4-PHENYL-1-PIPERAZINYL)-5-(TRIFLUOROMETHYL)PHENYL]-3,5-BIS(TRIFLUOROMETHYL)BENZAMIDE
Reactant of Route 6
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N-[2-(4-PHENYL-1-PIPERAZINYL)-5-(TRIFLUOROMETHYL)PHENYL]-3,5-BIS(TRIFLUOROMETHYL)BENZAMIDE

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